molecular formula C7H10N2S B13120488 N-(But-3-en-1-yl)thiazol-2-amine

N-(But-3-en-1-yl)thiazol-2-amine

Cat. No.: B13120488
M. Wt: 154.24 g/mol
InChI Key: VFFCNJAPLVYTAB-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) Chemistry and Alkene-Containing Amines

N-(But-3-en-1-yl)thiazol-2-amine belongs to the family of heterocyclic amines, which are organic compounds containing a ring structure with at least two different elements. unizin.org Specifically, it features a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. unizin.orglibretexts.org The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs. mdpi.comwikipedia.orgexcli.denih.gov Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comnih.govrsc.org

The other key feature of this compound is the but-3-en-1-yl group, an aliphatic chain containing a terminal carbon-carbon double bond (an olefin). Alkene-containing amines are valuable intermediates in organic synthesis, as the double bond can participate in a variety of chemical transformations. numberanalytics.comnumberanalytics.com The presence of both the thiazole ring and the terminal alkene within the same molecule provides a dual functionality that is highly attractive for the synthesis of complex molecular architectures.

Strategic Importance as a Molecular Scaffold and Synthon

The strategic importance of this compound lies in its utility as both a molecular scaffold and a synthon. As a scaffold, it provides a rigid and defined three-dimensional structure upon which further chemical complexity can be built. The thiazole ring can be further functionalized, and the amine linkage provides a point for attachment of various substituents. mdpi.comnih.gov

As a synthon, this compound offers two primary reactive sites: the nucleophilic amine and the terminal alkene. This allows for a stepwise or, in some cases, a one-pot reaction sequence to generate diverse molecular libraries. For instance, the amine can be acylated or alkylated, while the alkene can undergo a plethora of reactions, including olefin metathesis, hydrogenation, and various addition reactions. numberanalytics.comscispace.comorganic-chemistry.org This versatility makes it a key building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. mdpi.comjchemrev.com

Overview of Relevant Heterocyclic Amine and Olefin Reactivity in Synthesis

The reactivity of this compound is governed by the chemical properties of its constituent parts: the heterocyclic amine and the olefin.

Heterocyclic Amine Reactivity: The 2-aminothiazole moiety exhibits characteristic reactivity. libretexts.org The exocyclic amino group is nucleophilic and can participate in reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. excli.denanobioletters.comderpharmachemica.com The thiazole ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. libretexts.orglibretexts.org The nitrogen atom within the thiazole ring is basic and can be protonated or alkylated. unizin.orglibretexts.org

Olefin Reactivity: The terminal alkene in the butenyl side chain is a site of rich chemical reactivity. It can readily participate in:

Olefin Metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds, enabling ring-closing metathesis (RCM) to form new heterocyclic rings, or cross-metathesis (CM) to couple with other olefins. numberanalytics.comscispace.comorganic-chemistry.org

Addition Reactions: The double bond can undergo various addition reactions, including hydrogenation to form the saturated alkyl chain, halogenation, hydrohalogenation, and hydration.

Isomerization: The position of the double bond can be changed through isomerization reactions, providing access to different isomers with potentially different properties. numberanalytics.com

Polymerization: The terminal alkene can participate in ring-opening metathesis polymerization (ROMP). scispace.com

The combination of these reactive functionalities in this compound allows for the construction of a wide array of complex molecules from a single, versatile starting material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

N-but-3-enyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H10N2S/c1-2-3-4-8-7-9-5-6-10-7/h2,5-6H,1,3-4H2,(H,8,9)

InChI Key

VFFCNJAPLVYTAB-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC1=NC=CS1

Origin of Product

United States

Advanced Synthetic Methodologies for N but 3 En 1 Yl Thiazol 2 Amine and Its Analogs

Convergent and Divergent Synthetic Pathways to the Thiazole (B1198619) Amine Core

The construction of the N-(But-3-en-1-yl)thiazol-2-amine scaffold can be approached through both convergent and divergent synthetic strategies. Convergent synthesis involves the separate preparation of the key structural fragments—the thiazole ring and the but-3-en-1-amine side chain—which are then coupled in a final step. A common convergent route is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea (B124793) derivative, followed by N-alkylation with a but-3-en-1-yl halide. numberanalytics.comnih.gov

Divergent synthesis, conversely, begins with a common intermediate that is subsequently modified to create a library of analogs. For instance, a pre-formed 2-aminothiazole (B372263) core can be functionalized with various side chains, or but-3-en-1-amine can be used as a starting material to build different heterocyclic rings upon it. This approach is particularly valuable for structure-activity relationship (SAR) studies. nih.gov

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of the thiazole core, offering advantages such as operational simplicity, time efficiency, and inherent atom economy. researchgate.netiau.ir These one-pot reactions combine three or more starting materials to form a complex product that incorporates the majority of the atoms from the reactants. nih.gov

Several MCRs have been developed for thiazole synthesis. A notable example is a four-component reaction that utilizes ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur to produce polysubstituted thiazoles under metal-free conditions. nih.gov Another strategy involves the reaction of primary amines, isothiocyanates, and alkyl bromides, sometimes facilitated by a catalyst, to yield 2-aminothiazole derivatives. researchgate.net The versatility of MCRs allows for the creation of diverse thiazole libraries by simply varying the starting components. researchgate.netnih.gov For example, the use of isocyanides, amines, sulfur, and 2'-bromoacetophenones in a one-pot aqueous reaction can yield 2-iminothiazolines and 2-aminothiazoles. researchgate.net

Table 1: Examples of Multicomponent Reactions for Thiazole Synthesis

Reactants Product Type Conditions Key Features Citations
Ketones, Aldehydes, Ammonium Salt, Sulfur Polysubstituted Thiazoles Metal-free Utilizes readily available starting materials. nih.gov
Oxo components, Primary Amines, Thiocarboxylic Acids, Isocyanide 2,4-Disubstituted Thiazoles One-pot, one-step Alternative to classical methods, suitable for combinatorial chemistry. researchgate.net
Primary Amines, Dialkyl Acetylenedicarboxylates, Isothiocyanates Substituted Thiazoles Solvent-free, N-methyl imidazole (B134444) catalyst Rapid, provides novel and diverse thiazoles. iau.ir
Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides Trisubstituted Thiazoles Microwave, Water Green solvent, short reaction time, high yield. bepls.com
Aryl Glyoxal, Aryl Thioamide, Pyrazolones Pyrazole-linked Thiazoles HFIP solvent, Room temperature Metal-free, recyclable solvent, high atom economy. acs.org

Once the 2-aminothiazole core is synthesized, the final step in a convergent approach is the introduction of the but-3-en-1-yl group onto the exocyclic nitrogen atom. This is typically achieved through N-alkylation. pharmaguideline.com The 2-aminothiazole acts as a nucleophile, attacking an alkylating agent such as 4-bromobut-1-ene or a related electrophile.

The reactivity of the 2-aminothiazole can be modulated by the substituents on the ring. Electron-donating groups enhance the nucleophilicity of the amino group, facilitating the alkylation reaction. pharmaguideline.com The reaction conditions, such as the choice of base and solvent, are critical for achieving high yields and preventing side reactions, like potential alkylation on the ring nitrogen (N3). pharmaguideline.com In some cases, protection of one of the amine protons may be necessary to ensure selective mono-alkylation.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the principles of green chemistry. mdpi.commdpi.com The synthesis of thiazole derivatives has been a fertile ground for the application of these principles, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. dntb.gov.uabepls.com

A significant advancement in green synthesis is the development of catalyst-free and solvent-free reaction conditions. researchgate.netrkkothari.in Several protocols for thiazole synthesis have been reported that proceed efficiently without the need for a catalyst, simplifying purification and reducing costs. For instance, 2-aminothiazoles can be synthesized from α-diazoketones and thiourea in polyethylene (B3416737) glycol (PEG-400), a recyclable and benign medium. bepls.com

Solvent-free methods, often assisted by microwave irradiation, offer remarkable rate enhancements and high yields in short reaction times. nih.gov The one-pot, solvent-free synthesis of hydrazinyl thiazole derivatives from carbonyl compounds, thiosemicarbazide, and alpha-haloketones under microwave conditions is a prime example of an eco-friendly procedure that provides products in high purity. nih.gov Similarly, mechanochemical grinding procedures represent a neat and efficient method for N-substituted amine synthesis that avoids the use of bulk solvents. mdpi.com

Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor). Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the total weight of waste produced per unit of product. youtube.com An ideal reaction has 100% atom economy and an E-Factor of zero.

Table 2: Green Chemistry Metrics Explained

Metric Formula Ideal Value Significance in Thiazole Synthesis Citations
Atom Economy (%) (MW of desired product / Σ MW of all reactants) x 100 100% High for MCRs and addition reactions, promoting efficient use of materials. iau.iryoutube.com
E-Factor Total waste (kg) / Product (kg) 0 Lower values indicate less waste and a more sustainable process. Minimized by solvent-free methods and high-yield reactions. youtube.comresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of the target compound is a central goal of synthetic chemistry. The optimization of reaction conditions is a multifactorial process involving the systematic variation of parameters such as temperature, solvent, catalyst, and reactant concentrations. researchgate.netresearchgate.net

For the synthesis of 2-aminothiazoles, studies have demonstrated that the choice of catalyst and solvent system is crucial. In one study, a novel magnetic nanocatalyst was optimized for the one-pot synthesis of 2-aminothiazoles, with investigations into catalyst loading, temperature, and solvent type to achieve the highest yields. researchgate.netrsc.org The optimal conditions were found to be 10% wt/wt of the catalyst in ethanol (B145695) at 80 °C. rsc.org Similarly, the synthesis of thiazole derivatives using chitosan-based biocatalysts under ultrasonic irradiation was optimized by screening various solvents and catalyst loadings, with ethanol proving to be the most effective solvent. nih.gov

Strategies for yield enhancement also include the use of microwave assistance, which can dramatically reduce reaction times and improve yields, and flow chemistry, which allows for precise control over reaction parameters and can lead to improved product consistency and yield. bepls.commdpi.com For the crucial N-alkylation step, careful selection of the base and reaction temperature can minimize the formation of undesired side products, thereby increasing the yield of the desired this compound.

Table 3: Optimization of Reaction Conditions for Thiazole Synthesis

Study Reaction Optimized Parameters Outcome Citations
Nanocatalyst Synthesis Acetophenone + Thiourea + TCCA Catalyst: 10% wt/wt Ca/4-MePy-IL@ZY-Fe3O4, Solvent: EtOH, Temp: 80 °C Improved reaction yield compared to other solvents and catalyst amounts. researchgate.netrsc.org
Biocatalyst Synthesis Thiosemicarbazone + Hydrazonoyl Halides Catalyst: TCsSB (15% wt.), Solvent: EtOH, Method: Ultrasonic irradiation Highest yield and fastest reaction rate achieved under these conditions. nih.gov
MCR Synthesis Isocyanides, Amines, Sulfur, 2'-bromoacetophenones Temperature Changing the temperature allowed for selective synthesis of either 2-aminothiazoles or 2-iminothiazolines. researchgate.net
Hantzsch Synthesis α-haloketones + thioureas Catalyst: Iodine, Solvent: Methanol, Temp: Ambient Excellent yield within a short time at room temperature. researchgate.net

Temperature and Pressure Effects

The reaction conditions, particularly temperature and pressure, play a pivotal role in the synthesis of N-substituted thiazol-2-amine derivatives. While specific data for the direct synthesis of this compound is not extensively documented in publicly available literature, the influence of these parameters can be inferred from the synthesis of analogous structures, such as N-alkyl and N-aryl-thiazol-2-amines.

In general, the N-alkylation of 2-aminothiazole with an appropriate alkyl halide is a common strategy. These reactions are typically sensitive to temperature, which affects both the reaction rate and the potential for side reactions. For instance, the synthesis of various N,4-diaryl-1,3-thiazol-2-amines has been shown to proceed at different temperatures depending on the specific reactants and catalytic systems employed. Some syntheses are effectively carried out at room temperature, while others may require heating to reflux in solvents like ethanol to achieve satisfactory yields. researchgate.net

Elevated temperatures can significantly accelerate the rate of N-alkylation. However, they can also lead to undesired byproducts, such as dialkylation or rearrangement products. The choice of temperature is therefore a critical optimization parameter. For example, in the synthesis of certain thiazol-2(3H)-imine derivatives, a related class of compounds, reactions are often conducted at elevated temperatures, such as 50 °C, to drive the reaction to completion. rsc.org

The effect of pressure on these syntheses is less commonly reported and appears to be a less critical parameter for many standard laboratory-scale preparations, which are typically conducted at atmospheric pressure.

The following interactive table summarizes the impact of temperature on the synthesis of various thiazol-2-amine analogs, drawing from reported research findings.

Analog StructureReactantsSolventTemperature (°C)ObservationsReference
N-Aryl-thiazol-2-amine2-Aminothiazole, Aryl HalideEthanolRefluxStandard condition for many Hantzsch-type syntheses. wikipedia.org
N-Aralkyl-quinolones with a 2-aminothiazolyl moiety3-(2-Bromoacetyl)-quinolone, ThioureaEthanol60Efficient cyclization to form the thiazole ring. wikipedia.org
4-(4-chlorophenyl)thiazol-2-aminesα-bromoketone, N-substituted thioureaAnhydrous Ethanol80 (Microwave)Rapid synthesis facilitated by microwave irradiation. rsc.org
2-Amino-3-(2-oxo-propyl)-1,3-benzothiazol-3-ium iodide2-Aminobenzothiazole, IodoacetoneAcetoneRoom TemperatureSuccessful N-alkylation without the need for heating. mdpi.com

Catalyst and Reagent Screening, including Recyclable Catalysts

The selection of an appropriate catalyst and reagents is fundamental to developing efficient and sustainable synthetic protocols for this compound and its analogs. Research in this area has focused on improving yields, reducing reaction times, and enhancing the environmental friendliness of the synthetic process through the use of recyclable catalysts.

A variety of catalysts have been explored for the synthesis of the core 2-aminothiazole scaffold, which is a precursor to N-alkylation. These include both homogeneous and heterogeneous catalysts. For instance, the Hantzsch thiazole synthesis, a classical method, can be catalyzed by various acids. More contemporary approaches have utilized solid-supported catalysts which offer the significant advantage of easy separation from the reaction mixture and potential for reuse.

One notable example is the use of Nafion-H, a perfluorinated sulfonic acid resin, as a recyclable solid acid catalyst for the synthesis of 2-aminothiazoles. This catalyst has demonstrated high efficiency in a polyethylene glycol-water solvent system, promoting a greener synthetic route. researchgate.netresearchgate.net Similarly, sulfamic acid has been reported as an efficient, cost-effective, and recyclable catalyst for related heterocyclic syntheses. researchgate.net

For the subsequent N-alkylation step to produce compounds like this compound, various catalytic systems can be envisaged. While direct catalytic data for this specific transformation is scarce, principles from related N-alkylation reactions of amines are applicable. These often involve transition metal catalysts that can facilitate the coupling of the amine with an appropriate alkylating agent.

The development of recyclable catalysts is a key focus in green chemistry. For the broader class of amine alkylations, various recyclable catalytic systems have been developed. These include catalysts based on nanoparticles, such as nano-Ag/graphitic carbon nitride, and metal-organic frameworks (MOFs), which offer high surface area and tunable catalytic sites. mdpi.com Polysiloxane-stabilized platinum nanoparticles have also been shown to be effective and recyclable catalysts for related reactions. mdpi.com

The following interactive table provides an overview of different catalysts and their performance in the synthesis of 2-aminothiazole derivatives and related reactions.

CatalystReaction TypeSubstratesSolventKey AdvantagesReference
Nafion-H2-Aminothiazole synthesisSubstituted phenacyl bromide, N-substituted thioureaPEG:WaterRecyclable, mild conditions, high yields. researchgate.netresearchgate.net
Sulfamic AcidTriazole[1,2-a]indazole-trione synthesisUrazole, Aldehydes, Cyclic β-diketonesWaterRecyclable, cost-effective, high yields. researchgate.net
Sulphated Al-MCM-41Alcohol addition to alkynesAlkynes, AlcoholsNot specifiedRecyclable, efficient for C-O bond formation. mdpi.com
Nano-Ag/graphitic carbon nitride (g-C3N4)Halogenation of terminal alkynesTerminal alkynes, Halogenating agentsNot specifiedHighly efficient, recyclable. mdpi.com
Polysiloxane-stabilized Platinum NanoparticlesHydrosilylation of alkynesAlkynes, SilanesNot specifiedMild, predictable, recyclable green catalyst. mdpi.com

Mechanistic Investigations of N but 3 En 1 Yl Thiazol 2 Amine Reactivity and Transformation

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Nitrogen and Sulfur

The reactivity of the thiazole ring in N-(but-3-en-1-yl)thiazol-2-amine is a consequence of the electronegativity of the nitrogen and the electron-donating capability of the sulfur atom. pharmaguideline.com The distribution of electron density makes the ring susceptible to both electrophilic and nucleophilic attacks at specific positions. chemicalbook.com

The nitrogen atom at position 3 (N3) is basic and represents a primary site for electrophilic attack, readily undergoing protonation or N-alkylation to form thiazolium salts. pharmaguideline.comwikipedia.org The resulting thiazolium cation is resonance-stabilized, with the positive charge delocalized, in part, onto the sulfur atom. pharmaguideline.com

Conversely, the carbon at position 2 (C2), situated between the two heteroatoms, is electron-deficient. This makes it the most susceptible position for nucleophilic attack or deprotonation by strong bases like organolithium compounds. pharmaguideline.comchemicalbook.comwikipedia.org The presence of the 2-amino group, an electron-donating substituent, significantly influences the ring's reactivity towards electrophiles. It enhances the electron density at the C5 position, making it the preferred site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. pharmaguideline.comwikipedia.orgnumberanalytics.comresearchgate.net If the C5 position is already substituted, electrophilic attack is disfavored. pharmaguideline.com The sulfur atom itself is generally the least nucleophilic site on the ring. researchgate.net

When considering reactions with electrophiles, the tautomeric nature of the 2-aminothiazole (B372263) moiety is crucial. In its neutral amino form, the ring nitrogen (N3) is typically the more reactive center. chemicalbook.com However, under basic conditions, the formation of the conjugate base (an ambident anion) allows for reactivity at both the ring nitrogen and the exocyclic amino nitrogen. chemicalbook.com

Table 1: Regioselectivity of Reactions on the Thiazole Ring

Reaction Type Reagent Type Primary Site of Attack Influencing Factors Citation
Protonation / N-Alkylation Electrophile (H⁺, R-X) N3 Basicity of the ring nitrogen. pharmaguideline.comwikipedia.org
Nucleophilic Substitution Nucleophile C2 Electron deficiency at C2. pharmaguideline.comchemicalbook.comias.ac.in
Electrophilic Substitution Electrophile (e.g., Br₂) C5 Activating effect of the 2-amino group. pharmaguideline.comwikipedia.orgnumberanalytics.com

Olefin Metathesis and Cross-Coupling Reactions Involving the Butenyl Group

The butenyl side chain provides a reactive handle for carbon-carbon bond formation through modern catalytic methods, enabling the synthesis of complex molecules, including macrocycles and functionalized derivatives.

The terminal double bond of the butenyl group is a suitable substrate for olefin metathesis. Ring-closing metathesis (RCM) is a powerful strategy for the formation of cyclic structures. While direct RCM studies on this compound are not extensively documented, related systems demonstrate the feasibility of this approach. For instance, ruthenium-based catalysts bearing thiazol-2-ylidene ligands have been successfully employed in the RCM of dienes to form macrocyclic lactones, such as a 14-membered ring. nih.govresearchgate.net This suggests that by introducing a second olefinic group into the molecule, this compound could serve as a precursor for the synthesis of novel thiazole-containing macrocycles via RCM.

The thiazole ring and the butenyl group can both participate in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Suzuki-Miyaura Coupling: The thiazole ring itself can be functionalized, most commonly at the C5 position, via Suzuki-Miyaura cross-coupling. rsc.org This typically requires prior halogenation (e.g., bromination) of the C5 position to introduce a suitable leaving group. The resulting 5-bromothiazole (B1268178) derivative can then be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst, such as Pd-PEPPSI-IPent, to generate C-C coupled products in high yields. nih.govresearchgate.net This method allows for the introduction of diverse substituents onto the thiazole core.

Heck Reaction: The butenyl group is an ideal substrate for the Heck reaction, which couples alkenes with aryl or vinyl halides. organic-chemistry.orgwikipedia.orgyoutube.com In a potential reaction, the double bond of this compound could be coupled with an aryl halide (Ar-X) using a palladium catalyst. This would result in the formation of a new carbon-carbon bond, attaching the aryl group to the butenyl chain and creating a more complex substituted alkene. wikipedia.org The regioselectivity and stereoselectivity of the addition are key considerations in this type of transformation. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The strategic positioning of the thiazole ring, the amino linker, and the butenyl chain in this compound creates opportunities for intramolecular reactions to form novel heterocyclic systems. For example, intramolecular cyclization could occur via an amino-Heck reaction, where the exocyclic nitrogen atom attacks the palladium-activated alkene of the butenyl chain. wikipedia.org Such reactions can lead to the formation of new nitrogen-containing rings fused or linked to the thiazole core.

Furthermore, thiazolium salts, which can be formed by alkylating the N3 position, are known to undergo cascade cycloaddition and rearrangement reactions to yield complex fused systems like pyrrolo- pharmaguideline.comwikipedia.orgthiazine derivatives. researchgate.net Another potential pathway involves the cyclization of a functionalized derivative, such as the reaction of a 2-aminothiazole with an appropriate carbonyl compound to form fused pyrimidine (B1678525) rings, like 5H-thiazolo[3,2-a]pyrimidin-5-one. mdpi.com

Reactivity of the Amino Group: Amidation, Alkylation, and Acylation Studies

The exocyclic 2-amino group is a highly versatile functional group that readily participates in a variety of nucleophilic reactions, including alkylation, acylation, and amidation. mdpi.comnih.gov

Alkylation: The alkylation of 2-aminothiazoles can lead to substitution on either the exocyclic amino nitrogen or the endocyclic ring nitrogen (N3). acs.org The outcome is highly dependent on the reaction conditions. In the absence of a strong condensing agent, alkylation often occurs at the ring nitrogen to yield 2-imino-3-substituted-thiazoline structures. acs.org However, in the presence of a base like lithium amide, the reaction can be directed to favor substitution on the exocyclic nitrogen, producing N,N-disubstituted-2-aminothiazoles. acs.org

Acylation and Amidation: The 2-amino group is readily acylated to form stable amide derivatives. This transformation can be achieved using various acylating agents. nih.gov Reaction with acyl halides or acid chlorides, often in the presence of a base like pyridine, yields the corresponding N-acyl-2-aminothiazole. mdpi.com Alternatively, carboxylic acids can be coupled directly with the amino group using carbodiimide (B86325) coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to form the amide bond. nih.govnih.gov These reactions are fundamental for modifying the properties of the parent molecule and are widely used in the synthesis of biologically active compounds. nih.govresearchgate.net

Table 2: Representative Reactions of the 2-Amino Group

Reaction Type Reagent Conditions Product Type Citation
Alkylation Benzyl chloride No condensing agent 2-Imino-3-benzylthiazoline acs.org
Alkylation Alkyl halide Lithium amide N-Alkyl-2-aminothiazole acs.org
Acylation Acyl halides Pyridine N-(Thiazol-2-yl)amide mdpi.comnih.gov
Amidation Carboxylic acid EDCI N-(Thiazol-2-yl)amide nih.gov

Stereochemical Considerations in Reactions Involving the Butenyl Side Chain

Reactions that create or modify a stereocenter on the butenyl side chain require careful consideration of stereochemical control. For example, in an asymmetric Heck reaction involving the butenyl group, the facial selectivity of the migratory insertion step would determine the configuration of any newly formed chiral center. nih.govacs.org

Studies on related systems, such as the enantioselective Pd-catalyzed redox-relay Heck arylation of acyclic alkenyl alcohols, provide insight into the controlling factors. The enantioselectivity of these reactions is often dictated by steric interactions between the chiral ligand on the palladium catalyst and the substrate's side chain. nih.govacs.org The choice of a suitable chiral ligand is therefore paramount to achieving high enantiomeric excess. The final product distribution can also be influenced by the electronic properties of the ligand and subsequent steps like β-hydride elimination and reinsertion, which can lead to isomerization. nih.gov Therefore, any stereoselective transformation of the butenyl chain on this compound would necessitate a careful optimization of the catalyst, ligands, and reaction conditions to control the stereochemical outcome.

Computational and Quantum Chemical Studies on N but 3 En 1 Yl Thiazol 2 Amine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical behavior. For N-(But-3-en-1-yl)thiazol-2-amine, the interplay between the thiazole (B1198619) ring and the butenyl substituent governs its electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

For thiazole derivatives, the HOMO-LUMO energy gap is influenced by the nature of substituents. shd-pub.org.rsresearchgate.net While specific data for this compound is not available, studies on analogous 3-phenylbenzo[d]thiazol-2(3H)-imine derivatives show that electron-withdrawing groups tend to increase the HOMO-LUMO gap, whereas electron-releasing groups can decrease it. shd-pub.org.rsresearchgate.net The butenyl group in this compound is weakly electron-donating, which would suggest a relatively small HOMO-LUMO gap, indicating a kinetically less stable and more reactive compound. shd-pub.org.rsresearchgate.net

The location of the HOMO and LUMO orbitals is also significant. In many thiazole derivatives, the HOMO is often localized on the thiazole ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the thiazole ring, suggesting its susceptibility to nucleophilic attack. researchgate.net This distribution highlights the different possibilities for charge transfer within the molecule. shd-pub.org.rsresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties of this compound based on Analogous Compounds

PropertyPredicted Characteristic for this compoundRationale based on Analogous Thiazole Derivatives
HOMO Energy Relatively HighThe butenyl group is weakly electron-donating, increasing electron density.
LUMO Energy Relatively LowGeneral characteristic of thiazole ring systems.
HOMO-LUMO Gap Small to ModerateSuggests higher reactivity and kinetic instability. shd-pub.org.rs
HOMO Localization Thiazole ring and exocyclic nitrogenPrimary sites for electrophilic attack. researchgate.net
LUMO Localization Thiazole ringPrimary site for nucleophilic attack. researchgate.net

This table is predictive and based on computational studies of similar thiazole-containing molecules.

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the charge distribution within a molecule. shd-pub.org.rsresearchgate.net In thiazole derivatives, the nitrogen and sulfur atoms of the thiazole ring typically exhibit negative charges due to their high electronegativity, while the adjacent carbon atoms carry positive charges. The exocyclic amino group also influences the charge distribution significantly.

The molecular electrostatic potential (MESP) map provides a visual representation of the charge distribution and is useful for identifying sites prone to electrophilic and nucleophilic attack. For related thiazole compounds, the regions around the heteroatoms (N and S) are generally negative (red/yellow), indicating they are susceptible to electrophilic attack. In contrast, the hydrogen atoms of the amino group and the butenyl chain would show positive potential (blue), making them potential sites for nucleophilic interaction. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical for its interactions and reactivity.

Conformational analysis helps to identify the most stable three-dimensional arrangement of a molecule. The rotation around single bonds, such as the C-N bond connecting the butenyl group to the thiazole ring and the C-C bonds within the butenyl chain, will have specific torsional barriers. The preferred geometry will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

For similar flexible molecules, density functional theory (DFT) calculations are often employed to determine the potential energy surface and identify the global and local energy minima corresponding to stable conformers. researchgate.net It is expected that the planar thiazole ring and the flexible butenyl chain will adopt a conformation that allows for optimal orbital overlap and minimal steric clash.

The conformation of a molecule can be significantly influenced by the solvent environment. shd-pub.org.rsresearchgate.net Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents will favor less polar conformations. Molecular dynamics simulations in explicit solvent models can provide a dynamic picture of how the solvent molecules interact with this compound and affect its conformational preferences over time.

Studies on related thiazole derivatives using the Polarizable Continuum Model (PCM) have shown that increasing solvent polarity can alter the charge distribution and, consequently, the stability of different conformers. shd-pub.org.rsresearchgate.net For this compound, it is plausible that polar solvents would lead to a more extended conformation of the butenyl chain to maximize solvation.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry can be used to explore potential reaction mechanisms involving this compound. By calculating the energies of reactants, products, and transition states, the most likely reaction pathways can be identified.

For instance, the amine group and the double bond in the butenyl chain are potential sites for various chemical transformations. Transition state calculations can elucidate the mechanisms of reactions such as electrophilic addition to the double bond or nucleophilic substitution at the thiazole ring. DFT studies on the benzylation of guanine (B1146940) by a related benzothiazole (B30560) derivative suggested that such reactions could occur at room temperature, highlighting the predictive power of these computational methods. researchgate.net

Understanding the reaction pathways is crucial for designing new synthetic routes and for predicting the metabolic fate of the compound in biological systems.

Computational Mechanistic Insights into Derivatization Reactions

The derivatization of this compound can proceed through several pathways, such as reactions at the N-H group, electrophilic addition to the C=C double bond of the butenyl group, or substitution on the thiazole ring. Density Functional Theory (DFT) calculations are a powerful method to explore the mechanisms of these transformations. By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified and their geometries optimized. scispace.comnih.gov

For instance, in a potential alkylation reaction at the exocyclic nitrogen, DFT can model the nucleophilic attack of the amine on an alkyl halide. The calculations would reveal the geometry of the transition state, showing the bond-forming and bond-breaking distances between the nitrogen, the alkyl carbon, and the leaving group. Similarly, for an electrophilic addition to the butenyl side chain (e.g., hydrohalogenation), computational methods can distinguish between a concerted mechanism and a stepwise mechanism involving a carbocation intermediate. The relative energies of these pathways would indicate the most probable route. ims.ac.jp

A common approach involves using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to perform geometry optimizations and frequency analyses. scispace.comnih.gov The frequency calculations confirm the nature of the stationary points: minima (reactants, intermediates, products) have all real frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.comnih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that a calculated transition state indeed connects the intended reactants and products. scispace.comnih.gov

Activation Energies and Reaction Rates Prediction

A primary goal of computational mechanistic studies is the quantitative prediction of reaction kinetics. The activation energy (Ea) of a reaction, which is a critical factor determining its rate, can be calculated as the difference in energy between the transition state and the reactants.

Table 1: Illustrative Calculated Activation Energies for Hypothetical Derivatization Reactions

Reaction TypeReactantsProductTransition State (TS)Calculated Activation Energy (kcal/mol)
N-AlkylationThis compound + CH₃IN-Methyl-N-(but-3-en-1-yl)thiazol-2-amine[TS for N-C bond formation]15-25
Electrophilic AdditionThis compound + HBrN-(4-Bromobutan-1-yl)thiazol-2-amine[TS for C-Br bond formation]10-20
CyclizationThis compoundFused-ring system[TS for intramolecular cyclization]30-40

Note: These values are hypothetical and serve as illustrations of typical ranges for such reactions. Actual values would require specific DFT calculations.

Computational chemistry provides the tools to calculate these energy barriers. ims.ac.jp Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path between reactants and products, identifying the transition state along the way. ims.ac.jp Once the activation energy is known, the reaction rate constant (k) can be estimated using Transition State Theory (TST).

The accuracy of these predictions is highly dependent on the level of theory employed and the inclusion of various corrections. For example, zero-point vibrational energy (ZPVE) corrections are essential. Furthermore, for reactions in solution, the use of a solvent model (either implicit, like the Polarizable Continuum Model, or explicit, with individual solvent molecules) is crucial for obtaining realistic activation energies, as solvent can significantly stabilize or destabilize reactants and transition states. scispace.comnih.gov

Theoretical Spectroscopy for Advanced Structural Elucidation of Complex Adducts

When this compound forms complex adducts, for example, through coordination with metal ions or by forming intermolecular assemblies, experimental characterization can be challenging. researchgate.netresearchgate.net Theoretical spectroscopy, leveraging quantum chemical calculations, provides a powerful means of predicting spectroscopic data (e.g., NMR, IR, UV-Vis) for proposed structures. By comparing these theoretical spectra with experimental data, the most likely structure of a complex adduct can be confirmed. mdpi.comresearchgate.net

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. acs.org This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Discrepancies between calculated and experimental shifts can often be resolved by considering different possible conformations or isomeric forms of the adduct. researchgate.netacs.org

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. researchgate.netnih.gov While raw calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set incompleteness, uniform scaling factors can be applied to achieve excellent agreement. researchgate.netacs.org This allows for the confident assignment of complex vibrational bands in the experimental spectrum. For example, the formation of a coordination complex would lead to predictable shifts in the vibrational frequencies of the C=N, C-S, and N-H bonds of the thiazole amine ligand, which can be precisely modeled.

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Hypothetical Adduct

ParameterTheoretical (Calculated)Experimental
¹H NMR Chemical Shift (ppm)
Thiazole H-45.855.82
Thiazole H-56.456.41
N-CH₂3.253.22
¹³C NMR Chemical Shift (ppm)
Thiazole C-2168.5168.9
Thiazole C-4110.2109.9
Thiazole C-5141.8142.1
IR Frequency (cm⁻¹)
N-H Stretch32503245
C=N Stretch (Thiazole)15801575
C=C Stretch (Butenyl)16451642

Note: The data presented are hypothetical and for illustrative purposes. They represent the typical level of agreement that can be achieved between modern DFT calculations and experimental results.

Through these advanced computational techniques, a detailed and dynamic picture of the chemical behavior of this compound can be developed, guiding further synthetic efforts and applications.

Advanced Derivatization and Functionalization Strategies for N but 3 En 1 Yl Thiazol 2 Amine

Modifications at the Amine Nitrogen and Thiazole (B1198619) Ring

Introduction of Electron-Withdrawing/Donating Groups

The electronic properties of the thiazole ring and the exocyclic amine can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These substitutions can impact the molecule's basicity, nucleophilicity, and its interactions with biological targets. uci.edu

The introduction of EWGs, such as nitro or halo groups, onto the thiazole ring can decrease the electron density of the ring system. This generally leads to a decrease in the basicity of the amine nitrogen due to inductive effects. quora.com Conversely, attaching EDGs, like alkyl or methoxy (B1213986) groups, increases the electron density on the thiazole ring, which in turn can enhance the basicity of the amine. uci.edu

The nature of the substituent on the amine nitrogen itself also plays a crucial role. Acylation of the amine with groups containing EWGs can reduce its nucleophilicity and basicity. For instance, reaction with acyl chlorides can introduce carbonyl functionalities that delocalize the nitrogen's lone pair, thereby making it less available for protonation or nucleophilic attack. mdpi.comnih.gov

The strategic placement of these groups is critical. For example, in a study on N-(thiazol-2-yl)-benzamide analogs, the introduction of small electron-withdrawing substituents at the 5-position of the thiazole ring resulted in more potent antagonists of the Zinc-Activated Channel (ZAC), while electron-donating groups at the same position led to inactive compounds. nih.gov This highlights the sensitivity of biological activity to the electronic landscape of the thiazole core.

Table 1: Effect of Substituents on the Properties of Thiazole-Amine Derivatives

Modification Site Substituent Type Example Group Effect on Electron Density Impact on Amine Basicity
Thiazole RingElectron-WithdrawingNitro (-NO2)DecreasesDecreases
Thiazole RingElectron-DonatingMethyl (-CH3)IncreasesIncreases
Amine NitrogenElectron-WithdrawingAcetyl (-COCH3)DecreasesDecreases

Formation of Polymeric Thiazole-Amine Networks

The bifunctional nature of N-(but-3-en-1-yl)thiazol-2-amine, possessing both a reactive amine and a polymerizable butenyl group, makes it a candidate for the synthesis of polymeric networks. The amine and thiazole moieties can be incorporated into polymer backbones or serve as pendant groups, imparting specific chemical and physical properties to the resulting material.

One approach involves the polymerization of the butenyl group, which will be discussed in a later section. Another strategy focuses on leveraging the reactivity of the amine and the thiazole ring itself. For instance, the amine can undergo reactions to form linkages within a polymer chain. This could involve reactions with di- or poly-functional electrophiles to create cross-linked networks.

Furthermore, the thiazole ring itself can be involved in polymerization processes. While direct polymerization of the thiazole ring is less common, it can be functionalized with polymerizable groups. The resulting monomers can then be polymerized to form materials with thiazole-amine units. These polymeric structures could find applications as chelating agents for metal ions, as catalysts, or in the development of materials with specific electronic or optical properties. The study of dimers of thiazol-2-ylidenes, which are related to thiazole-amines, has shown their relevance in radical catalysis, suggesting that polymeric versions could exhibit interesting redox properties. nih.gov

Functionalization of the Butenyl Moiety

The butenyl group of this compound provides a versatile handle for a variety of chemical transformations. The terminal double bond is particularly amenable to addition reactions, allowing for the introduction of diverse functional groups.

Hydroboration-Oxidation and Halogenation Reactions

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of the terminal alkene in the butenyl side chain. wikipedia.org Treatment of this compound with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), followed by oxidative workup with hydrogen peroxide and a base, would yield 4-(thiazol-2-ylamino)butan-1-ol. This transformation converts the hydrophobic butenyl group into a more polar primary alcohol functionality. The resulting hydroxyl group can then serve as a site for further derivatization, such as esterification or etherification. mdpi.com

Halogenation: The double bond of the butenyl group can readily undergo halogenation. For instance, reaction with bromine (Br2) would lead to the formation of N-(3,4-dibromobutyl)thiazol-2-amine. Alternatively, hydrohalogenation with reagents like hydrogen bromide (HBr) would result in the Markovnikov addition product, N-(3-bromobutyl)thiazol-2-amine, or the anti-Markovnikov product under radical conditions. These halogenated derivatives are valuable intermediates for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 2: Functionalization of the Butenyl Moiety

Reaction Reagents Product
Hydroboration-Oxidation1. BH3·THF 2. H2O2, NaOH4-(Thiazol-2-ylamino)butan-1-ol
BrominationBr2N-(3,4-dibromobutyl)thiazol-2-amine
Hydrobromination (Markovnikov)HBrN-(3-bromobutyl)thiazol-2-amine

Epoxidation and Dihydroxylation of the Alkene

Epoxidation: The terminal alkene of the butenyl side chain can be converted into an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield N-(oxiran-2-ylmethyl)thiazol-2-amine. The resulting epoxide is a highly useful intermediate due to its susceptibility to ring-opening reactions with various nucleophiles, providing a pathway to a diverse array of functionalized derivatives.

Dihydroxylation: The double bond can be dihydroxylated to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO4). This would produce N-(3,4-dihydroxybutyl)thiazol-2-amine. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis of the epoxide. The resulting diols increase the polarity of the molecule and provide additional sites for further functionalization.

Synthesis of Heterocyclic Fused Systems Incorporating the Thiazole Amine

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the participation of both the amine nitrogen and the thiazole ring, or the butenyl side chain in cyclization reactions.

One potential strategy involves intramolecular cyclization reactions. For example, if the butenyl chain is first functionalized to introduce an electrophilic center, this could then react with the nucleophilic amine nitrogen or a carbon atom of the thiazole ring to form a new ring.

Another approach is to utilize the 2-aminothiazole (B372263) moiety in condensation reactions with bifunctional reagents. For instance, reaction with α,β-unsaturated ketones or esters could lead to the formation of fused pyrimidine (B1678525) rings. Similarly, reaction with β-ketoesters could yield fused pyridinone systems. The specific outcome of these reactions would depend on the reagents and conditions employed.

The synthesis of fused N-heterocycles is a significant area of research, with various methods being developed to create novel ring systems. researchgate.netumich.eduorganic-chemistry.org For example, the reaction of 2-aminothiazole derivatives with other heterocyclic precursors can lead to the formation of complex, multi-ring structures. nih.govmdpi.com These fused systems often exhibit unique biological activities and are of great interest in medicinal chemistry. nih.govnahrainuniv.edu.iq

Stereoselective Transformations and Chiral Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development. For a molecule such as this compound, which possesses multiple sites amenable to chiral functionalization, the development of stereoselective transformations is of significant interest. The presence of a terminal alkene in the butenyl side chain and a nucleophilic secondary amine group provides key handles for the introduction of stereocenters. This section explores potential strategies for the stereoselective modification of this compound, drawing upon established asymmetric catalytic methods.

The primary focus for introducing chirality into this compound is the terminal double bond of the but-3-en-1-yl group. This prochiral moiety is an excellent substrate for a variety of well-established asymmetric transformations, including dihydroxylation, epoxidation, and hydroformylation.

A prominent method for the enantioselective synthesis of 1,2-diols from prochiral olefins is the Sharpless asymmetric dihydroxylation. organic-chemistry.orgwikipedia.org This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the diol formation. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, which contain the catalyst, oxidant, and the pseudoenantiomeric ligands (DHQ)₂PHAL and (DHQD)₂PHAL respectively, offer predictable and high levels of enantioselectivity for a wide range of alkenes. chem-station.comnih.gov The application of Sharpless dihydroxylation to this compound would be expected to yield the corresponding chiral diol, a versatile intermediate for further synthetic elaborations.

The reaction would proceed by treating the substrate with a catalytic amount of osmium tetroxide and a stoichiometric amount of a re-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), in the presence of the chiral ligand. organic-chemistry.org The choice between AD-mix-α and AD-mix-β would determine which enantiomer of the diol is preferentially formed.

Table 1: Representative Data for Sharpless Asymmetric Dihydroxylation of this compound
EntryChiral Ligand SystemProductYield (%)Enantiomeric Excess (ee, %)
1AD-mix-β(R)-4-(Thiazol-2-ylamino)butane-1,2-diol9298
2AD-mix-α(S)-4-(Thiazol-2-ylamino)butane-1,2-diol9097
Illustrative data based on typical outcomes for Sharpless asymmetric dihydroxylation of terminal alkenes.

Another powerful method for the asymmetric functionalization of the terminal alkene is the Jacobsen-Katsuki epoxidation. This reaction allows for the enantioselective formation of epoxides from unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst and an oxidant like sodium hypochlorite. wikipedia.orgopenochem.orgorganic-chemistry.org The resulting chiral epoxide is a highly valuable synthetic intermediate, amenable to ring-opening reactions with various nucleophiles to introduce a wide range of functionalities with controlled stereochemistry. For this compound, this would produce a chiral epoxypropyl side chain attached to the thiazole amine nitrogen.

Table 2: Representative Data for Jacobsen-Katsuki Epoxidation of this compound
EntryCatalystProductYield (%)Enantiomeric Excess (ee, %)
1(R,R)-Jacobsen's CatalystN-((R)-2-Oxiranylethyl)thiazol-2-amine88>95
2(S,S)-Jacobsen's CatalystN-((S)-2-Oxiranylethyl)thiazol-2-amine85>95
Illustrative data based on typical outcomes for Jacobsen-Katsuki epoxidation of terminal alkenes.

Beyond oxidation, asymmetric hydroformylation represents a direct route to chiral aldehydes. Using rhodium catalysts with chiral phosphine (B1218219) ligands, the butenyl group could be converted into a chiral aldehyde, which can then be used in a plethora of subsequent transformations. nih.govnih.gov

While functionalization of the alkene is a primary strategy, the secondary amine of the thiazol-2-amine moiety also offers opportunities for chiral synthesis. One approach involves the use of chiral derivatizing agents (CDAs) to form a mixture of diastereomers that can be separated chromatographically. nih.govresearchgate.netwikipedia.org Reagents such as Mosher's acid chloride or other chiral isocyanates could react with the amine to form stable diastereomeric amides or ureas, respectively. nih.gov After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the enantiomerically pure amine derivatives.

Furthermore, the thiazole ring itself can be a platform for stereoselective synthesis, although this is less direct for the parent compound. Strategies often involve the synthesis of the thiazole ring from chiral precursors. researchgate.netnih.gov For instance, a chiral amino acid could be used as a starting material in a Hantzsch-type thiazole synthesis to install a stereocenter adjacent to the ring.

Exploration of Advanced Applications of N but 3 En 1 Yl Thiazol 2 Amine As a Chemical Intermediate or Scaffold

Role in Organic Synthesis as a Building Block for Complex Molecules

N-(But-3-en-1-yl)thiazol-2-amine and its structural analogs, particularly 4-alkenyl-2-aminothiazoles, are valuable precursors for the synthesis of complex heterocyclic systems. The presence of both a diene-like system within the thiazole (B1198619) ring and a terminal double bond allows for participation in various cycloaddition reactions, significantly expanding its synthetic utility.

Research has demonstrated that 4-alkenyl-2-dialkylaminothiazoles can function as "in-out" dienes in [4+2] cycloaddition reactions with dienophiles such as nitroalkenes. nih.govnih.govnih.gov These reactions lead to the formation of 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles with high regio- and diastereoselectivity. nih.govnih.gov A subsequent 1,3-hydrogen migration often occurs, resulting in the rearomatization of the thiazole ring. nih.govnih.gov This synthetic strategy has been successfully employed in the formal synthesis of Pramipexole, a dopamine (B1211576) agonist. nih.govnih.gov

The reactivity of the dienophile plays a crucial role in the outcome of these cycloadditions. While highly reactive dienophiles like maleimides, maleic anhydride, and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) readily react, less reactive dienophiles such as dimethyl maleate (B1232345) and dimethyl fumarate (B1241708) require higher temperatures and a large excess of the dienophile to proceed. researchgate.net The mechanism of these reactions can vary, with concerted but highly asynchronous pathways proposed for endo-selective processes with cyclic dienophiles, and stepwise mechanisms involving zwitterionic intermediates suggested for reactions with certain acyclic dienophiles that show a lack of stereospecificity. researchgate.net

Furthermore, the 2-aminothiazole (B372263) moiety is a common feature in a variety of biologically active compounds and serves as a key intermediate in the synthesis of fused heterocyclic systems. caltech.edu The amino group can be readily functionalized, for instance, through acylation or participation in multicomponent reactions, to generate diverse molecular scaffolds. nih.govmdpi.com The combination of the reactive olefin and the versatile 2-aminothiazole core in this compound therefore presents a powerful tool for the construction of novel and complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Table 1: Examples of Cycloaddition Reactions with 4-Alkenyl-2-aminothiazole Scaffolds

DieneDienophileProductReaction TypeReference
4-Alkenyl-2-dialkylaminothiazoleNitroalkene2-Amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole[4+2] Cycloaddition nih.govnih.govnih.gov
4-Alkenyl-2-aminothiazoleMaleimidePolyheterocyclic derivative[4+2] Cycloaddition researchgate.net
4-Alkenyl-2-aminothiazoleMaleic anhydridePolyheterocyclic derivative[4+2] Cycloaddition researchgate.net
4-Alkenyl-2-aminothiazolePTADPolyheterocyclic derivative[4+2] Cycloaddition researchgate.net

Applications in Materials Science

The bifunctional nature of this compound, possessing both a coordinating thiazole-amine unit and a polymerizable olefin group, makes it an intriguing candidate for the development of advanced materials.

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers Utilizing the Thiazole Ligand

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. ijeast.com The properties of these materials are highly dependent on the nature of the metal and the organic linker. Thiazole and its derivatives have been successfully incorporated as ligands in the synthesis of MOFs and CPs. mdpi.comresearchgate.net The thiazole ring contains both a soft sulfur atom and a hard nitrogen atom, allowing it to coordinate with a variety of metal ions. nih.gov

While there are no specific reports on the use of this compound in MOF synthesis, related amine-functionalized ligands and thiazole-containing linkers have been extensively studied. researchgate.netrsc.org For instance, 2-amino-4-methylthiazole (B167648) has been used to synthesize Fe(III) coordination polymers. researchgate.net The amino group can also participate in coordination or be a site for post-synthetic modification. The presence of the butenyl group in this compound offers a unique opportunity for post-synthetic modification of the MOF. The olefin side groups within a MOF structure can undergo various transformations, such as oxidation to diols, epoxidation, hydroboration, or thiol-ene click reactions, allowing for the introduction of new functionalities into the framework while maintaining its crystallinity. nih.gov This approach would enable the tuning of the MOF's properties for applications in selective adsorption, separation, and catalysis. nih.gov

Table 2: Potential of this compound in MOF and CP Synthesis

Functional GroupPotential Role in MOF/CPReference for Analogy
Thiazole RingCoordination to metal centers mdpi.comresearchgate.net
Amino GroupCoordination, post-synthetic modification rsc.org
Butenyl GroupPost-synthetic modification (e.g., oxidation, epoxidation) nih.gov

Development of Functionalized Polymer Backbones via Olefin Polymerization

The terminal double bond in this compound makes it a suitable monomer for olefin polymerization, leading to the formation of polymer backbones with pendant thiazole-amine functionalities. One of the most powerful techniques for the polymerization of functionalized olefins is olefin metathesis polymerization. caltech.edu

Ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET) polymerization are two key methods that have been used to create a wide array of degradable and functional polymers. nih.gov Ruthenium-based catalysts are often employed for these polymerizations due to their high functional group tolerance. nih.gov The thiazole-2-ylidene ligand, a derivative of the thiazole ring system, has been shown to be an effective ligand in ruthenium-based olefin metathesis catalysts. nih.govresearchgate.net This suggests a potential dual role for this compound, where it could not only act as a monomer but also influence the catalytic activity.

The resulting polymers, with their thiazole-amine side chains, could exhibit interesting properties. The thiazole moiety can participate in intermolecular interactions and potentially coordinate with metal ions, leading to materials with unique optical or catalytic properties. The amine group provides a site for further functionalization, allowing for the tailoring of the polymer's properties for specific applications.

Catalysis and Organocatalysis

The structural features of this compound, including the thiazole ring, the secondary amine, and the butenyl group, suggest its potential utility in both transition metal catalysis and organocatalysis.

Investigation as a Ligand in Transition Metal Catalysis

The 2-aminothiazole scaffold is a known ligand for transition metals. mdpi.com The nitrogen atoms of the thiazole ring and the amino group can act as a bidentate ligand, forming stable complexes with various metal centers. For example, 2-(2′-aminophenyl)benzothiazole derivatives coordinate in a chelate manner via the thiazole and amino nitrogens. mdpi.com Similarly, other aminothiazole derivatives have been used to synthesize complexes with first-row transition metals. nih.gov

Thiazol-2-ylidenes, which can be generated from thiazolium salts, have emerged as a significant class of N-heterocyclic carbene (NHC) ligands in transition metal catalysis. nih.govresearchgate.net These ligands exhibit strong σ-donation and tunable steric properties, making them effective in a variety of catalytic transformations, including olefin metathesis. nih.govresearchgate.netresearchgate.net The N-(but-3-en-1-yl) substituent could influence the steric and electronic properties of the resulting NHC ligand, thereby modulating the activity and selectivity of the metal catalyst. The butenyl group itself could also participate in the catalytic cycle or allow for the immobilization of the catalyst onto a support.

Table 3: Potential Catalytic Applications of this compound in Transition Metal Catalysis

Potential Ligand TypeMetalPotential Catalytic ReactionReference for Analogy
Bidentate N,N-ligandCu(II), Ni(II)Asymmetric alkylation nih.gov
Thiazol-2-ylidene (NHC)RuOlefin metathesis nih.govresearchgate.net
Pincer Ligand DerivativePd(II), Pt(II)C-N coupling mdpi.com

Exploration of Organocatalytic Properties

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. mdpi.com The this compound molecule contains functionalities that could be exploited in organocatalysis.

The secondary amine can act as a Brønsted base or, in combination with a suitable functional group, as a hydrogen bond donor. Bifunctional organocatalysts that combine a basic amine site with a hydrogen-bonding moiety are highly effective in activating both nucleophiles and electrophiles. mdpi.com

Furthermore, the thiazole ring can be converted into a thiazolium salt, which is a precursor for N-heterocyclic carbene (NHC) organocatalysts. nih.gov Thiazolium salt-derived NHCs are well-known for their ability to catalyze reactions such as the benzoin (B196080) condensation. researchgate.net The N-(but-3-en-1-yl) substituent would influence the properties of the resulting NHC.

The molecule also has the potential to act as a Brønsted acid or to be part of a cooperative Lewis acid/Brønsted acid catalytic system. nih.govrsc.orgnih.gov The thiazolium salt is a Brønsted acid, and the nitrogen and sulfur atoms of the thiazole ring could potentially act as Lewis basic sites to coordinate with a Lewis acid. Such synergistic catalysis can lead to enhanced reactivity and selectivity. rsc.org For instance, benzothiazoline (B1199338) has been used as a hydride source in enantioselective organocatalytic transfer hydrogenation of ketimines in the presence of a chiral Brønsted acid. acs.org

Future Research Directions and Emerging Opportunities in N but 3 En 1 Yl Thiazol 2 Amine Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 2-aminothiazole (B372263) derivatives, traditionally performed using batch methods like the Hantzsch reaction, is poised for modernization through the adoption of flow chemistry and automated synthesis platforms. derpharmachemica.comwikipedia.org These technologies offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for high-throughput library generation. ucla.edu

The continuous-flow synthesis of N-(But-3-en-1-yl)thiazol-2-amine could be envisioned through a packed-bed reactor containing a solid-supported catalyst, building on established one-pot methodologies for 2-aminothiazole synthesis. rsc.orgresearchgate.net Automated platforms, which utilize pre-filled reagent cartridges, could streamline the production of analogues by varying the starting materials. merckmillipore.comresearchgate.net This approach would enable the rapid generation of a library of derivatives, where modifications could be made to either the heterocyclic core or the alkenyl side chain. Such a strategy would dramatically accelerate the exploration of structure-activity relationships (SAR) for this class of compounds. The integration of SYNTHIA® retrosynthesis software with automated synthesizers further represents a significant leap, allowing for the design and execution of complex chemical pathways with minimal manual intervention, a 93% reduction in manual time has been demonstrated in some cases. synthiaonline.com

Table 1: Potential Parameters for Flow Synthesis of this compound Analogues

ParameterPotential Range/TypeRationale
Reactor Type Packed-Bed, MicroreactorEnhanced mixing and heat transfer, safe handling of intermediates.
Catalyst Solid-supported acid (e.g., Montmorillonite-K10), Pd-catalystHeterogeneous catalysis simplifies purification and allows for continuous operation. researchgate.netacs.org
Temperature 60-120 °COptimization of reaction kinetics while minimizing side reactions.
Residence Time 5-30 minutesPrecise control over reaction completion and selectivity.
Automated Module Reagent cartridges (e.g., Synple platform)Rapid diversification of the N-alkyl or thiazole (B1198619) substituent for library synthesis. merckmillipore.com

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To fully optimize and control the synthesis of this compound, particularly in a continuous flow setup, the implementation of advanced spectroscopic techniques for real-time, in-situ monitoring is essential. While traditional methods like NMR and IR are used for final product characterization, their application in real-time provides dynamic insights into reaction kinetics, intermediate formation, and process stability. derpharmachemica.com

Process Analytical Technology (PAT) tools such as in-line Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectroscopy can be integrated directly into a flow reactor. For instance, the characteristic vibrational frequencies of the C=N bond in the thiazole ring, the N-H bond of the amine, and the C=C bond of the butenyl group could be monitored simultaneously to track the consumption of reactants and the formation of the product. This real-time data allows for rapid process optimization and the development of robust, automated control strategies. Furthermore, techniques like flow-NMR could provide detailed structural information on any transient intermediates or byproducts, which is crucial for mechanistic understanding and troubleshooting.

Table 2: Spectroscopic Techniques for In-Situ Monitoring

TechniqueInformation GainedPotential Application for this compound Synthesis
FT-IR/Raman Functional group analysis, concentrationReal-time tracking of thiazole ring formation and butenyl group integrity.
UV-Vis Conjugated systems, reaction kineticsMonitoring the formation of the aromatic thiazole core.
Flow-NMR Detailed structural elucidationIdentification of reaction intermediates, byproducts, and regioselectivity.
Mass Spectrometry Molecular weight confirmationOn-line detection of product and impurities as they elute from the reactor.

Development of Novel Computational Models for Reactivity Prediction

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental design and accelerating discovery. For this compound, the development of novel computational models can provide profound insights into its reactivity and potential applications.

Density Functional Theory (DFT) can be employed to model the electronic structure of the molecule. researchgate.netnih.gov Such calculations can predict the most likely sites for electrophilic or nucleophilic attack. For instance, DFT can clarify the reactivity of the different positions on the thiazole ring (C4 and C5), the nucleophilicity of the amino group, and the reactivity of the butenyl side chain's double bond. wikipedia.org The calculated HOMO-LUMO energy gap can provide information about the molecule's electronic stability and potential for use in electronic materials. rsc.orgacs.org

Beyond single-molecule calculations, Quantitative Structure-Activity Relationship (QSAR) models can be developed for libraries of this compound analogues. nih.govnih.gov By correlating computed molecular descriptors with experimentally determined properties (e.g., catalytic activity, biological potency), these models can predict the properties of yet-unsynthesized compounds, allowing researchers to prioritize synthetic targets. Molecular dynamics (MD) simulations can further elucidate how these molecules interact with biological targets or material surfaces, providing insights into their binding modes and stability. nih.govrsc.org

Table 3: Computational Approaches and Their Applications

Computational MethodPredicted PropertyRelevance to this compound
Density Functional Theory (DFT) Electron density, HOMO/LUMO energies, reaction pathwaysPredicting sites of reactivity for functionalization, assessing electronic properties. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Biological activity, physical propertiesGuiding the design of derivatives with enhanced potency or desired characteristics. nih.govnih.gov
Molecular Docking Binding affinity and modeIdentifying potential biological targets (e.g., kinases, enzymes). nih.govrsc.org
Molecular Dynamics (MD) Conformational stability, binding free energySimulating the dynamic behavior of the molecule in complex environments (e.g., with a protein or on a surface). acs.org

Exploration of New Catalytic Applications Beyond Current Paradigms

The unique bifunctional nature of this compound—possessing both a metal-coordinating aminothiazole unit and a reactive olefinic chain—opens up exciting possibilities for novel catalytic applications.

The aminothiazole core can act as a bidentate ligand, coordinating to transition metals through the ring nitrogen and the exocyclic amine. This could lead to the development of novel metal complexes for various catalytic transformations. The butenyl side chain adds another dimension; it could be used to anchor the catalyst to a solid support, or it could participate directly in tandem catalytic cycles. For example, a metal complex of this compound could first catalyze a reaction and then undergo a subsequent transformation, such as ring-closing metathesis, to alter its properties or facilitate its removal.

Furthermore, recent studies have shown that 4-alkenyl-2-aminothiazoles can act as dienes in [4+2] cycloaddition reactions, highlighting the reactivity of the thiazole ring itself in forming complex polycyclic structures. acs.org This reactivity could be exploited to synthesize novel scaffolds. The compound could also serve as a monomer in polymerization reactions, with the butenyl group undergoing radical or transition-metal-catalyzed polymerization to create novel functional polymers with embedded thiazole units, potentially useful in materials science or as polymeric catalyst scaffolds. The C2-H bond of the thiazole ring is also known to be acidic and can be functionalized, opening another avenue for its use as a precursor to N-heterocyclic carbene (NHC) ligands or other organocatalysts. acs.orgwikipedia.org

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